molecular formula C18H14BrNO3 B3038176 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid CAS No. 78860-79-4

4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B3038176
CAS No.: 78860-79-4
M. Wt: 372.2 g/mol
InChI Key: UKZWMJMQQLWAET-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid ( 937604-68-7) is a synthetic organic compound with a molecular formula of C20H18BrNO3 and a molecular weight of 400.27 g/mol . This compound features a molecular structure combining an indole ring system with a 4-(4-bromophenyl)-4-oxobutanoic acid chain, making it a derivative of 2-(1H-indol-3-yl)-4-oxobutanoic acid. This structural class shares a key scaffold with biologically active molecules investigated in various research fields. In pharmaceutical research, compounds with the 2-(1H-indol-3-yl)-4-oxobutanoic acid structure are of significant interest for the development of novel anticancer agents . Structurally similar paullone derivatives and 2-(1H-indol-3-yl)acetamides have demonstrated promising in vitro antitumor activity, including submicromolar efficacy against cancer cell lines, suggesting potential for this compound as a core structure or intermediate in oncology-focused drug discovery . In plant biology and agricultural science, this compound is structurally analogous to known anti-auxins, such as PEO-IAA and auxinole . These molecules act by binding to the TIR1 auxin receptor, blocking auxin signaling, and inhibiting the expression of auxin-responsive genes . As such, this compound may serve as a valuable research tool for studying plant physiology, manipulating the cytokinin-to-auxin ratio in tissue culture, and improving micropropagation protocols for economically important species like hemp (Cannabis sativa L.) . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. All publications arising from the use of this product must acknowledge the supplier.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c19-12-7-5-11(6-8-12)17(21)9-14(18(22)23)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZWMJMQQLWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200939
Record name α-[2-(4-Bromophenyl)-2-oxoethyl]-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78860-79-4
Record name α-[2-(4-Bromophenyl)-2-oxoethyl]-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78860-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[2-(4-Bromophenyl)-2-oxoethyl]-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl compound to introduce the bromophenyl group. This is followed by the formation of the indole ring through Fischer indole synthesis. The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the butanoic acid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Overview

4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes a bromophenyl group, an indole moiety, and a butanoic acid backbone. This compound has garnered attention for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups enable diverse chemical modifications, allowing chemists to create more complex molecules. The bromophenyl group enhances reactivity, making it suitable for further derivatization in synthesizing pharmaceuticals and agrochemicals.

The indole moiety is known for its significant biological activities. Compounds containing indole structures often exhibit pharmacological properties, including anti-inflammatory and anticancer effects. Research has indicated that derivatives of this compound may interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new drugs targeting specific biological pathways. Its structure allows for interactions with enzymes and receptors, which can modulate their activity. Preliminary studies suggest that it may have applications in treating diseases like cancer due to its ability to inhibit tumor growth.

Material Science

The compound's unique properties also make it a candidate for applications in material science. It can be utilized in the development of new materials with specific characteristics, such as polymers or coatings that possess desirable mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 4-oxobutanoic acid derivatives with varying substituents. Key structural analogues include:

Compound Name Substituents (R1, R2) Key Features
Target Compound R1 = 4-Bromophenyl, R2 = 1H-Indol-3-yl High lipophilicity due to bromine; potential for mitochondrial and auxin modulation
MA-5 (Mitochonic Acid 5) R1 = 2,4-Difluorophenyl Enhances ATP production; fluorophenyl improves metabolic stability
Auxinole R1 = 2,4-Dimethylphenyl Anti-auxin activity; methyl groups reduce steric hindrance for receptor binding
4-(4-Chlorophenyl)-4-oxobutanoic acid R1 = 4-Chlorophenyl Chlorine substituent alters electronic properties; used in enzyme inhibition studies
Compound 24 () R1 = Quinolin-3-yl, R2 = Phenyl Quinoline moiety introduces planar rigidity; lower yield (27%)

Key Observations :

  • Indole vs. Quinoline: The indole group (target compound) facilitates π-π stacking in protein pockets, whereas quinoline (Compound 24) may improve thermal stability but complicates synthesis .
Physicochemical Properties
  • Solubility: The sulfanyl derivative (4-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid) exhibits improved aqueous solubility due to the thioether group .
  • Thermal Stability: Quinoline-containing analogues (Compound 24) decompose at higher temperatures (>200°C) compared to indole derivatives .

Biological Activity

4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, also known by its CAS number 78860-79-4, is an organic compound that incorporates a bromophenyl group, an indole moiety, and a butanoic acid backbone. This unique structure suggests potential biological activities that merit detailed exploration.

The compound has the following chemical properties:

  • Molecular Formula : C18H14BrNO3
  • Molecular Weight : 400.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its indole moiety, which is known for various pharmacological properties. The compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that derivatives of compounds with indole structures can exhibit anticancer properties. In vitro studies have shown that certain indole derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Indole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In particular, studies have suggested that such compounds can reduce the production of pro-inflammatory cytokines.

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes:

  • Cyclooxygenase (COX) : Potential inhibition of COX enzymes may lead to reduced inflammation.
  • Lipoxygenases (LOX) : Similar to COX inhibition, LOX activity modulation could contribute to its anti-inflammatory effects.

Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 cancer cell growth
Anti-inflammatoryInhibition of COX and LOX activities
Enzyme InhibitionModulation of AChE and BChE

Case Studies

A notable study examined the structure-activity relationship (SAR) of indole derivatives similar to this compound. The findings highlighted that substituents on the phenyl ring significantly influenced biological activity, with halogenated compounds showing enhanced potency against specific targets.

Case Study Highlights:

  • MCF-7 Cell Line : Compounds with bromine substitutions showed increased cytotoxicity compared to their non-halogenated counterparts.
  • Inflammatory Models : In vivo models demonstrated that treatment with indole derivatives led to significant reductions in inflammatory markers.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : The indole structure allows for π-π stacking interactions and hydrogen bonding with target proteins.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis through enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, and how is purity validated?

  • Methodology : The compound can be synthesized via multi-step protocols involving Friedel-Crafts acylation or Michael-type addition reactions, as seen in analogs with similar scaffolds (e.g., 4-oxobutanoic acid derivatives). For example, General Procedure G (as described for related pyrazoline derivatives) involves coupling reactions under reflux conditions, followed by purification via flash chromatography. Purity is typically validated using HPLC (>95% purity) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodology : Based on GHS classifications for structurally similar bromophenyl-oxobutanoic acid derivatives, researchers should:

  • Use personal protective equipment (gloves, goggles, lab coats).
  • Avoid inhalation/ingestion; work in a fume hood.
  • In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention.
    First-aid measures for inhalation include moving to fresh air and administering oxygen if necessary .

Q. How is the compound characterized spectroscopically, and what are key spectral markers?

  • Methodology :

  • NMR : The indole NH proton typically appears as a singlet near δ 10.5–11.5 ppm. The ketone carbonyl (C=O) resonates at δ 190–200 ppm in 13C^{13}C-NMR.
  • HPLC : Retention times and peak symmetry are compared against standards to confirm purity (>95%) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen substitution) impact the compound’s bioactivity or stability?

  • Methodology : Structure-activity relationship (SAR) studies on analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) reveal that bromine enhances electrophilic reactivity due to its heavier atomic mass and polarizability. Stability studies under varying pH/temperature conditions (e.g., accelerated degradation at 40°C) can quantify substituent effects on shelf life .

Q. How can contradictory yield data from synthetic protocols be resolved?

  • Case Study : In synthesizing analogs, yields ranged from 22% to 86% due to differences in reaction conditions (e.g., solvent polarity, temperature). To resolve contradictions:

  • Optimize stoichiometry of reagents (e.g., excess indole derivatives).
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or inline spectroscopy .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?

  • Methodology : X-ray crystallography remains the gold standard. For the title compound, compare experimental bond lengths/angles (e.g., C=O at 1.21 Å) with density functional theory (DFT)-optimized models. Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .

Q. How can researchers design in vitro toxicity assays for this compound?

  • Methodology :

  • Cell viability : Use MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines.
  • Oxidative stress : Quantify reactive oxygen species (ROS) via DCFH-DA fluorescence.
  • Compare results with structurally similar compounds (e.g., 4-fluorophenyl analogs with IC50_{50} values of 12.5 µM for neuroprotective activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 2
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4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

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